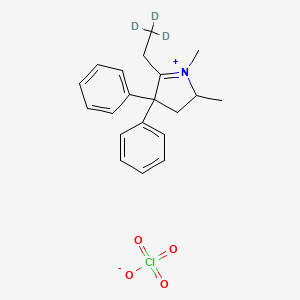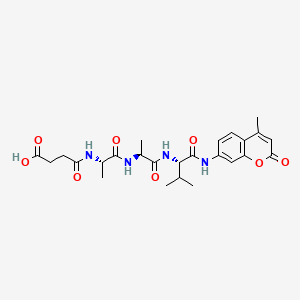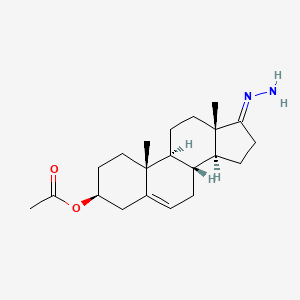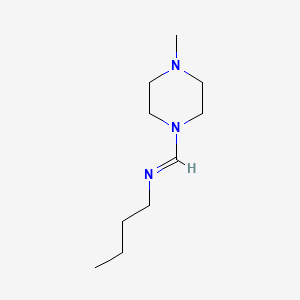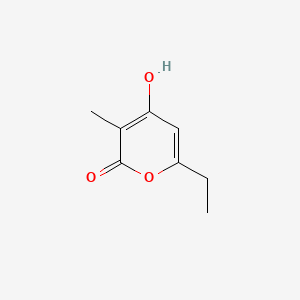
Marilactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Marilactone is a natural product belonging to the class of lactones. It was initially isolated from marine sponge-derived fungus Stachylidium species . The compound is characterized by its molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . This compound appears as a powder and is soluble in organic solvents like chloroform.
Wirkmechanismus
Target of Action
Marilactone is a natural product derived from the fungus Stachylidium sp
Result of Action
This compound, as a type of macrolactin, exhibits potent antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, anti-angiogenic, and other activities . .
Action Environment
It is known that antibiotics, which this compound is a type of, can act as an ecological factor in the environment that could potentially affect microbial communities . The effects include phylogenetic structure alteration, resistance expansion, and ecological function disturbance in the micro-ecosystem .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Marilactone is typically synthesized through natural product extraction from the fungus Stachylidium species . The preparation involves a series of chemical reactions and purification steps. The process is complex and often requires advanced techniques such as biotechnological fermentation or chemical synthesis .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of large-scale fermentation and extraction. The fungus is cultivated under controlled conditions, and the compound is extracted using organic solvents followed by purification steps to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Marilactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions can occur at the hydroxyl group or the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acids are employed.
Major Products:
Wissenschaftliche Forschungsanwendungen
Marilactone has several scientific research applications:
Chemistry: Used as a model compound in studying lactone chemistry and synthesis.
Biology: Investigated for its biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of natural pesticides and other bioactive agents
Vergleich Mit ähnlichen Verbindungen
Cyclomarinone: Another compound isolated from the same fungus, characterized by a hydroxycyclopentenone ring.
Maristachones A-E: A series of phthalide-related compounds with unique structural features.
Uniqueness of Marilactone: this compound is unique due to its specific lactone structure and bioactive properties. Unlike other similar compounds, it has shown a broad spectrum of biological activities, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
6-ethyl-4-hydroxy-3-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-6-4-7(9)5(2)8(10)11-6/h4,9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMZMYPGRVEPNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=O)O1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Theophylline, [8-3H]](/img/structure/B593345.png)
![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)

![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)
![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)
![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)
![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)
